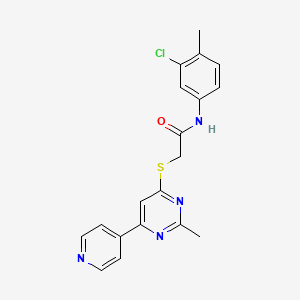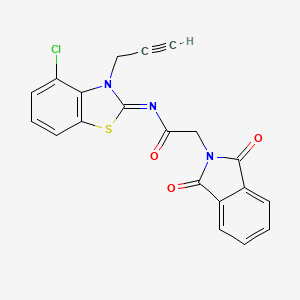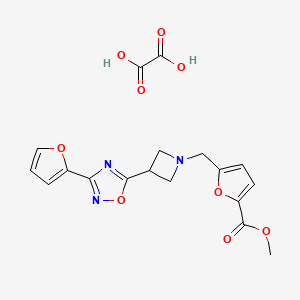
Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a useful research compound. Its molecular formula is C18H17N3O9 and its molecular weight is 419.346. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on furan and oxadiazole derivatives often focuses on their synthesis and characterization, aiming at developing novel compounds with enhanced properties or specific applications. For example, Koparır et al. (2005) and Gorak et al. (2009) have synthesized various derivatives from furan-2-carboxylic acid and investigated their structures and properties. These studies are foundational in understanding the chemical behavior and potential applications of complex molecules including oxadiazole and furan units (Koparır, Çetin, & Cansiz, 2005); (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Applications in Energetic Materials
Yu et al. (2017) explored the synthesis of energetic materials based on oxadiazole derivatives, highlighting their moderate thermal stabilities and insensitivity towards impact and friction. This research indicates the potential of furan and oxadiazole derivatives in applications requiring stable and safe energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Biological Activities
The biological activities of furan and oxadiazole derivatives have also been a subject of interest. Popov et al. (2020) synthesized 1,3,4-oxadiazole derivatives tethered from ursane and lupane cores with 1,2,3-triazole and tested them for cytotoxicity. Such studies underscore the therapeutic potential of these compounds in drug development, particularly in cancer therapy (Popov, Semenova, Baev, Frolova, Shestopalov, Wang, Qi, Shults, & Turks, 2020).
Antimicrobial Properties
The antimicrobial properties of furan and oxadiazole derivatives are well-documented, with several studies highlighting their effectiveness against various bacteria and fungi. This suggests their potential use in developing new antimicrobial agents, an area of increasing importance given the rise of antibiotic-resistant pathogens (Basoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Chelating Properties
Research by Varde and Acharya (2017) on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules offers insights into the potential use of these compounds in coordination chemistry and materials science. The ability to form stable chelates with metals can be leveraged in catalysis, metal recovery processes, and the design of functional materials (Varde & Acharya, 2017).
Propiedades
IUPAC Name |
methyl 5-[[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5.C2H2O4/c1-21-16(20)13-5-4-11(23-13)9-19-7-10(8-19)15-17-14(18-24-15)12-3-2-6-22-12;3-1(4)2(5)6/h2-6,10H,7-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEAMEVOLBSMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

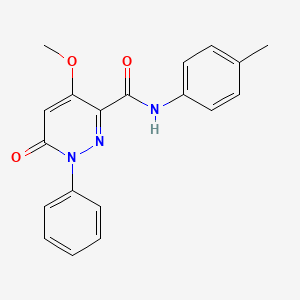
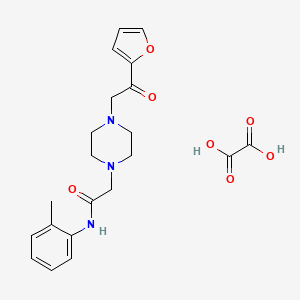

![1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2803357.png)
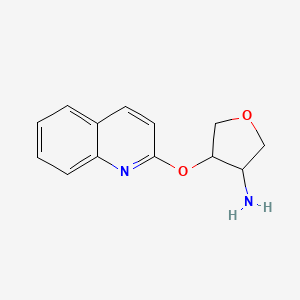

![3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)
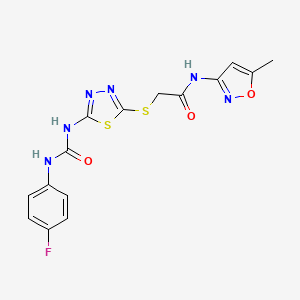

![N-benzyl-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2803368.png)
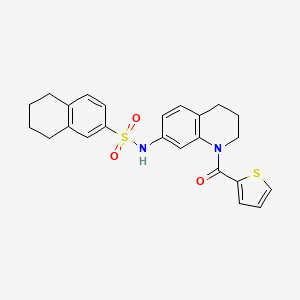
![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)
